molecular formula C23H20N2O3 B2929126 3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide CAS No. 2411264-88-3

3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide

Cat. No. B2929126
CAS RN: 2411264-88-3
M. Wt: 372.424
InChI Key: RIUSZXXQIVRPGL-UHFFFAOYSA-N
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Description

3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide, also known as FMAMA, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of benzamide derivatives and has been synthesized using a specific method.

Scientific Research Applications

Polymer Science and Materials Research

In the domain of polymer science, compounds similar to "3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide" have been utilized for synthesizing novel aromatic polyimides. These polymers exhibit remarkable solubility in organic solvents and demonstrate high thermal stability, making them suitable for advanced material applications. The synthesis involves polymerizing diamines with various dianhydrides, resulting in polyimides with inherent viscosities ranging from 0.62 to 0.97 dl/g and degradation temperatures from 240°C to 550°C in nitrogen (Butt et al., 2005).

Organic Synthesis and Chemical Transformations

In organic synthesis, N-acyl amino acids, including compounds structurally related to the one , have been converted into imides via oxidative decarboxylation. This process, facilitated by Ag+/Cu2+/S2O82- in water, showcases the versatility of such compounds in synthetic chemistry, providing a method for the generation of imides in yields ranging from 24-89% (Huang, Wang, & Yue, 2008).

Cancer Research

In cancer research, derivatives of "3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide" have been synthesized and evaluated for their potential as cancer cell growth inhibitors. A study focused on proteasome inhibition and cytostatic effects on human cancer cells by pyrazolone-enamines revealed that certain compounds could inhibit the proliferation of liver cancer HepG2 cells and cause the accumulation of ubiquitinated proteins, indicating a cytostatic effect in a concentration- and time-dependent manner (Yan et al., 2015).

properties

IUPAC Name

3-[[[4-(4-formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-24-22(27)21-4-2-3-17(13-21)14-25-23(28)20-11-9-19(10-12-20)18-7-5-16(15-26)6-8-18/h2-13,15H,14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUSZXXQIVRPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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